

Elacestrant dose reduction hepatic dysfunction

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: Elacestrant

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Elacestrant Dosage in Hepatic Impairment

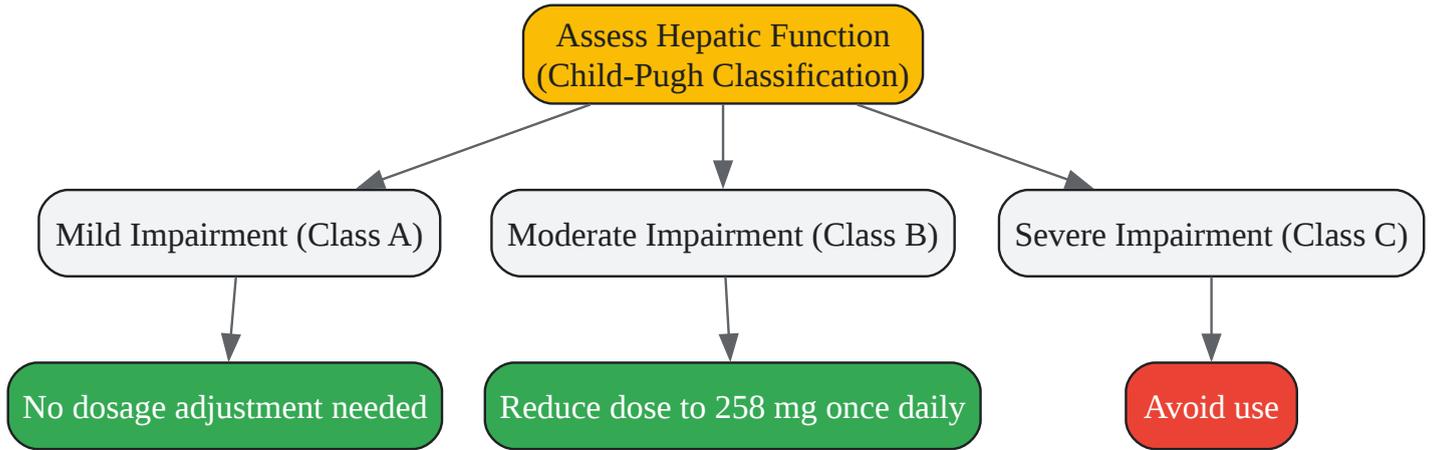
Hepatic Impairment (Child-Pugh Class)	Recommended Dosage
Mild (Class A)	No dosage adjustment necessary. 345 mg once daily [1].
Moderate (Class B)	Reduce dosage to 258 mg once daily [1] [2].
Severe (Class C)	Avoid use [1] [3].

Pharmacology and Clinical Rationale

The basis for these adjustments lies in the drug's pharmacokinetic profile:

- **Primary Metabolism:** **Elacestrant** is primarily metabolized by the liver enzyme **CYP3A4** [4] [3].
- **Exposure Increase:** In patients with moderate hepatic impairment (Child-Pugh B), the systemic exposure (AUC) to **elacestrant** is increased by approximately **83%** compared to those with normal hepatic function [3] [2]. This elevated exposure raises the risk of adverse reactions, necessitating a dose reduction.
- **Lack of Data:** The use of **elacestrant** in patients with severe hepatic impairment (Child-Pugh C) has not been studied, hence it is not recommended [1] [2].

The following diagram illustrates the decision-making workflow for **elacestrant** dosing in hepatic impairment:



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Important Protocol Considerations

In addition to the baseline dosage adjustment, several related factors are crucial for clinical trial design and patient management:

- **Monitoring Lipid Profiles:** Hypercholesterolemia and hypertriglyceridemia are common adverse reactions. It is recommended to monitor the lipid profile prior to starting treatment and periodically thereafter [1] [5].
- **Managing Drug-Drug Interactions:** Due to its metabolism via CYP3A4, concomitant use of strong or moderate CYP3A4 inhibitors should be avoided, as they can significantly increase **elacestrant** exposure. Similarly, strong or moderate CYP3A4 inducers should be avoided as they can decrease **elacestrant** exposure and reduce efficacy [1] [3] [2].
- **Dosage Form Administration:** The 258 mg dose for moderate hepatic impairment is achieved by administering **three 86 mg tablets** once daily [1]. Tablets should be swallowed whole with food to reduce nausea and vomiting [1] [6].

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